molecular formula C18H16N2O2S B2838211 Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2034570-28-8

Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone

Cat. No.: B2838211
CAS No.: 2034570-28-8
M. Wt: 324.4
InChI Key: TVDIMWRLFCMFMW-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and pharmaceuticals . It’s a basic scaffold found in many natural compounds like vitamin B1-thiamine, alkaloids, anabolic steroids, and flavones .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Synthesis and Biological Evaluation

Highly Diastereoselective Synthesis of Benzothiazole-substituted β-lactam Hybrids

A novel synthesis approach for benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol has been developed. These compounds demonstrated moderate antimicrobial activities against various bacterial strains and showed potential as medicine due to their moderate antimalarial activities and low mammalian cell toxicity (Alborz et al., 2018).

Antimicrobial Screening

Novel Thiazolyl Pyrazole and Benzoxazole Compounds

A series of new compounds including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone were synthesized and showed antibacterial activities, highlighting the potential of thiazole derivatives in developing new antimicrobials (Landage et al., 2019).

Anti-mycobacterial Activity

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as Anti-mycobacterial Chemotypes

This study identified a new scaffold for anti-mycobacterial agents, showing promising activity against Mycobacterium tuberculosis with low cytotoxicity, which could lead to the development of new therapeutics for tuberculosis (Pancholia et al., 2016).

Antioxidant Properties

Xanthine Oxidase Inhibition and Antioxidant Activities of Benzophenone Tagged Thiazolidinone Analogs

A series of novel compounds demonstrated potent xanthine oxidase inhibition and antioxidant properties, indicating their potential in treating diseases associated with oxidative stress (Ranganatha et al., 2014).

Rapid Synthesis and Pharmacological Evaluation

Microwave Assisted Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds

This research presented a microwave-assisted rapid synthesis method for azetidinones and thiazolidinones, which showed antibacterial and antifungal activities, highlighting the efficiency of microwave-assisted methods in pharmaceutical chemistry (Mistry et al., 2006).

Mechanism of Action

While the specific mechanism of action for “Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone” is not available, benzothiazole derivatives have shown a wide range of biological activities. For instance, they have been found to have anti-inflammatory properties , and some have been designed and synthesized as topoisomerase I inhibitors .

Safety and Hazards

The safety and hazards of a specific benzothiazole derivative would depend on its exact structure. Some benzothiazole derivatives can be considered safe anti-inflammatory agents .

Future Directions

Benzothiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Further studies and modifications of benzothiazole-based compounds could lead to the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(17-19-15-8-4-5-9-16(15)23-17)20-10-13(11-20)12-22-14-6-2-1-3-7-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDIMWRLFCMFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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